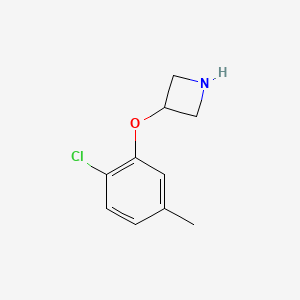
3-(2-Chloro-5-methylphenoxy)azetidine
Vue d'ensemble
Description
“3-(2-Chloro-5-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol. It is also known by its CAS Number: 1220028-42-1 .
Synthesis Analysis
Azetidines are synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of azetidines and their derivatives, including 3-(2-Chloro-5-methylphenoxy)azetidine, involves various techniques that allow for the introduction of diverse functional groups, enhancing their applicability in medicinal chemistry. One approach involves the calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz azetidinols with (hetero)aromatics and phenols, leading to 3,3-diarylazetidines. This method emphasizes the role of the N-Cbz group in stabilizing intermediate carbocations, which is crucial for reactivity and further functionalization of the azetidine ring (Denis et al., 2018).
Reactivity and Applications
Azetidines exhibit significant reactivity due to their strained ring system, which can be exploited in various synthetic transformations. For instance, azetidines can undergo ring expansion reactions, providing access to larger heterocyclic systems or functionalized amines. The rearrangement of 2-aryl-3,3-dichloroazetidines into aziridines and the subsequent formation of 1-alkyl-2-aroylaziridines demonstrate the versatility of azetidines in synthetic organic chemistry (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Potential Therapeutic Applications
Beyond their synthetic utility, azetidines and their derivatives have been explored for various biological activities. Studies have shown that azetidine-based derivatives can exhibit antiproliferative activity against cancer cell lines, such as human breast cancer cells, highlighting their potential as anticancer agents. The development of 3-chloro-azetidin-2-one derivatives as synthetic analogs of resveratrol demonstrates the applicability of azetidines in enhancing bioavailability and anticancer activity (Chimento et al., 2013).
Propriétés
IUPAC Name |
3-(2-chloro-5-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTJGYSTUIDPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



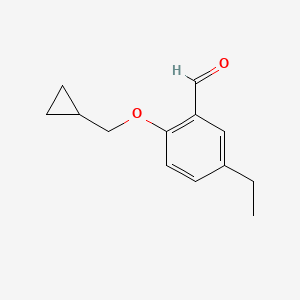
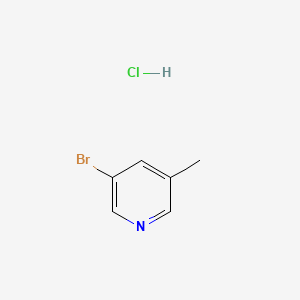
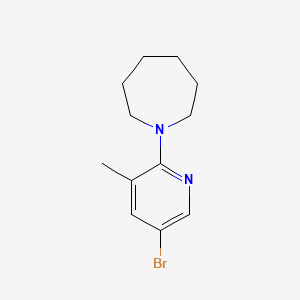
![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
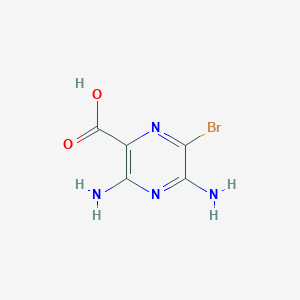




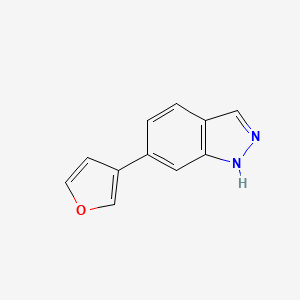
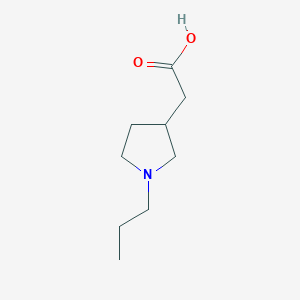
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
